molecular formula C15H15N5O2S B4502036 N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

Cat. No.: B4502036
M. Wt: 329.4 g/mol
InChI Key: CZUMCIRXOLTFJA-UHFFFAOYSA-N
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Description

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both thiadiazole and quinazolinone moieties in the structure suggests that this compound may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide” typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.

    Quinazolinone Synthesis: The quinazolinone moiety can be prepared by the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Coupling Reaction: The final step involves the coupling of the thiadiazole and quinazolinone intermediates through an appropriate linker, such as a butanamide chain, under suitable reaction conditions (e.g., using coupling reagents like EDCI or DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the quinazolinone moiety, potentially converting it to dihydroquinazolinone derivatives.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the thiadiazole and quinazolinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides may be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thiadiazole and quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide” would depend on its specific biological target. Potential mechanisms may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide: can be compared with other thiadiazole and quinazolinone derivatives, such as:

Uniqueness

The uniqueness of “this compound” lies in its combined structure of thiadiazole and quinazolinone moieties, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-10-18-19-15(23-10)17-13(21)7-4-8-20-9-16-12-6-3-2-5-11(12)14(20)22/h2-3,5-6,9H,4,7-8H2,1H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUMCIRXOLTFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCN2C=NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide
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N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(4-oxoquinazolin-3(4H)-yl)butanamide

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